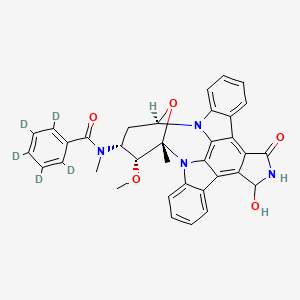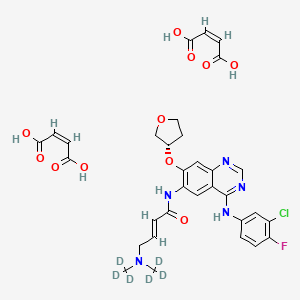
Afatinib-d6 (dimaleate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Afatinib-d6 (dimaleate) is a deuterated form of afatinib, a potent and selective irreversible inhibitor of the ErbB family of tyrosine kinases. This compound is primarily used in the treatment of non-small cell lung cancer (NSCLC) with specific epidermal growth factor receptor (EGFR) mutations. The deuterated form, Afatinib-d6, is used in scientific research to study the pharmacokinetics and metabolism of afatinib.
准备方法
Synthetic Routes and Reaction Conditions
Afatinib-d6 (dimaleate) is synthesized through a multi-step process starting from 4-fluoro-2-aminobenzoic acid. The synthesis involves several key reactions including cyclization, nitration, substitution, reduction, condensation, and salification . The process is optimized to ensure high yield and purity, with a total yield of approximately 41.60% and a related substance content of 99.48% .
Industrial Production Methods
The industrial production of afatinib dimaleate involves a controlled, efficient, and robust three-stage manufacturing process. This process includes nitro-reduction, amidation, and salification reactions . The optimized route has been demonstrated on a 300 g scale, achieving an overall isolated yield of 84% for afatinib free base .
化学反应分析
Types of Reactions
Afatinib-d6 (dimaleate) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the synthesis of afatinib dimaleate include:
Nitro-reduction: Uses reducing agents such as hydrogen gas in the presence of a catalyst.
Amidation: Involves the reaction of an amine with a carboxylic acid derivative.
Salification: Involves the reaction of a base with an acid to form a salt.
Major Products Formed
The major products formed from these reactions include the intermediate compounds leading to the final product, afatinib dimaleate. These intermediates are characterized and confirmed using techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy .
科学研究应用
Afatinib-d6 (dimaleate) has a wide range of scientific research applications, including:
Chemistry: Used to study the pharmacokinetics and metabolism of afatinib.
Biology: Investigates the biological effects of afatinib on cancer cells.
Medicine: Explores the therapeutic potential of afatinib in treating various cancers.
Industry: Used in the development and optimization of industrial production methods for afatinib
作用机制
Afatinib-d6 (dimaleate) exerts its effects by covalently binding to the kinase domains of EGFR, HER2, and HER4, resulting in irreversible inhibition of tyrosine kinase autophosphorylation . This leads to the downregulation of ErbB signaling pathways, which are crucial for the growth and proliferation of cancer cells .
相似化合物的比较
Afatinib-d6 (dimaleate) is compared with other similar compounds such as:
Erlotinib: Another EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: An EGFR inhibitor with a similar mechanism of action.
Osimertinib: A third-generation EGFR inhibitor that targets specific mutations resistant to first-generation inhibitors.
Afatinib-d6 (dimaleate) is unique due to its irreversible binding to multiple ErbB family members, providing a broader spectrum of activity compared to other EGFR inhibitors .
属性
分子式 |
C32H33ClFN5O11 |
|---|---|
分子量 |
724.1 g/mol |
IUPAC 名称 |
(E)-4-[bis(trideuteriomethyl)amino]-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]but-2-enamide;(Z)-but-2-enedioic acid |
InChI |
InChI=1S/C24H25ClFN5O3.2C4H4O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;2*5-3(6)1-2-4(7)8/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-/t16-;;/m0../s1/i1D3,2D3;; |
InChI 键 |
USNRYVNRPYXCSP-PELYZBGRSA-N |
手性 SMILES |
[2H]C(N(C([2H])([2H])[2H])C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)O[C@@H]4COCC4)([2H])[2H].C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
规范 SMILES |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


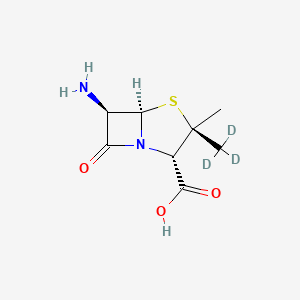
![(Z)-N-[2-[[2-[[(2S)-1-[[1-[[2-[[(2S,3S)-1-amino-3-methyl-1-oxopentan-2-yl]-[(2S)-1-hydroxy-4-methylpentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]dec-4-enamide](/img/structure/B12424057.png)
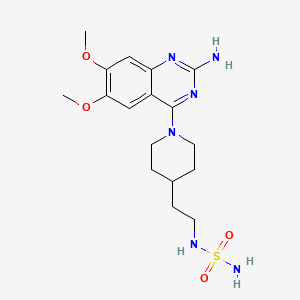
![disodium;[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methyl phosphate](/img/structure/B12424064.png)
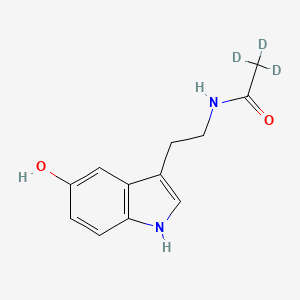
![(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S)-1-[[(2S)-3-carboxy-1-[[(2S,3S)-1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-methylpropyl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12424078.png)
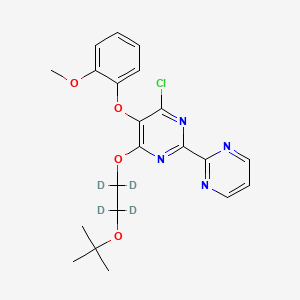
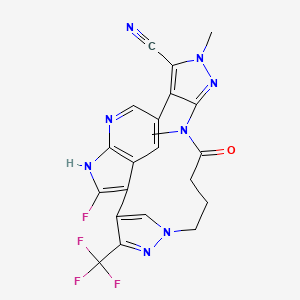
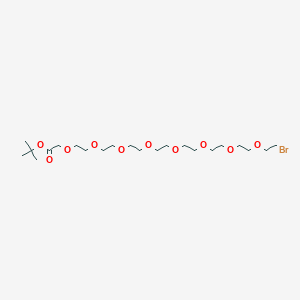
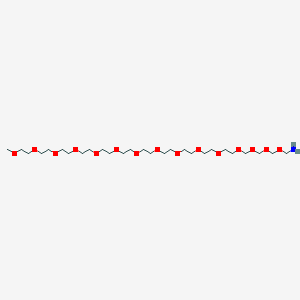
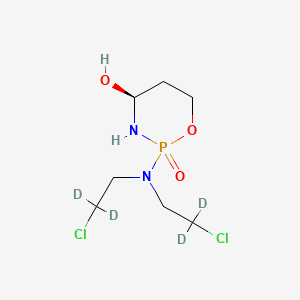
![(2R)-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-[(2-naphthalen-2-ylacetyl)amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoic acid](/img/structure/B12424108.png)
